molecular formula C21H22N2O5S B2648177 ethyl 2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate CAS No. 898411-66-0

ethyl 2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate

Cat. No. B2648177
CAS RN: 898411-66-0
M. Wt: 414.48
InChI Key: UFSRALLCAUGIDN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a benzoate ester group, a sulfonamide group, and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline group would form a bicyclic structure, and the benzoate ester and sulfonamide groups would add additional complexity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The benzoate ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The sulfonamide group could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Synthetic Methodologies

The compound ethyl 2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate and its derivatives have been a point of interest in chemical synthesis. For instance, ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates, structurally related to your compound of interest, were synthesized from 4-formylquinolines through a sequential treatment involving various reagents. This process signifies a straightforward method for producing such complex molecules (Molina, Alajarín, & Sánchez-Andrada, 1993).

Chemical Reactions and Products

The compound's derivatives have been involved in diverse chemical reactions. For instance, ethyl 2,2-dihydropoly(per)fluoroalkanoate reacted with various benzimidazole bromides to yield pyrrolo[1,2-a]quinoxaline derivatives, showcasing the compound's versatility in forming complex heterocyclic structures (Zhang & Huang, 1997).

Biological Applications and Studies

Larvicidal Activity

Derivatives of the compound have exhibited significant biological activities. For example, certain tetrahydropyrido[1,2-a]quinolines and pyrroloquinoline homologs demonstrated antimicrobial, anticoagulant, and antimalarial activities. Specifically, novel ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylates showed promising larvicidal activity against Anopheles arabiensis, a malaria vector, marking these compounds as potential candidates for malaria control (Uppar et al., 2020).

Anticholinesterase Properties

Some derivatives have also been studied for their inhibitory effects on cholinesterases, which are enzymes involved in the breakdown of neurotransmitters. Methyl-p-toluene sulfonates of 1-methyl-(ethyl)-3-aryl-benzo(f)quinolinium showed high efficiency in inhibiting cholinesterases, indicating potential therapeutic applications in conditions related to neurotransmitter dysfunction (Kuleshov et al., 1981).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it could interact with biological targets in the body to exert its effects .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its biological activity and potential uses in fields like medicine or materials science .

properties

IUPAC Name

ethyl 2-[(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-3-28-21(25)16-8-4-5-9-18(16)22-29(26,27)15-11-14-7-6-10-23-19(14)17(12-15)13(2)20(23)24/h4-5,8-9,11-13,22H,3,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSRALLCAUGIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)C(C(=O)N4CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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